11-deoxy Prostaglandin F1alpha

Description

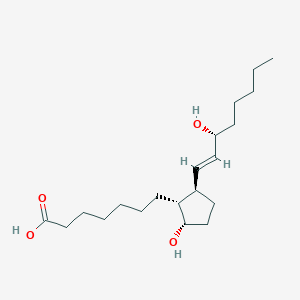

11-Deoxy Prostaglandin F1α (11-deoxy PGF1α) is a synthetic analog of Prostaglandin F1α (PGF1α), a member of the prostanoid family derived from arachidonic acid. Prostaglandins are lipid mediators involved in diverse physiological processes, including inflammation, vascular tone regulation, and smooth muscle contraction. The absence of the 11-hydroxyl group in 11-deoxy PGF1α distinguishes it structurally from endogenous PGF1α and alters its receptor binding affinity and biological activity .

Properties

IUPAC Name |

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPXYQCXNOTFK-UQBGWGGYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Cyclopentane Formation

The cyclopentane core of 11-deoxy PGF1α is typically constructed via cyclization reactions or asymmetric catalysis. A prominent method involves the Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters. This reaction establishes three contiguous stereocenters in a single step, achieving enantiomeric excess (ee) values exceeding 99% in model systems. For example, coupling a racemic allyl chloride with an alkenyl boronic ester bearing a chiral alcohol auxiliary yields cyclopentane intermediates with precise stereochemical control dictated by the ligand.

Side Chain Elaboration

The omega and alpha chains of 11-deoxy PGF1α are introduced through sequential functionalization. A Pd-catalyzed Tsuji–Trost alkylation is employed to install the alpha chain’s carboxylic acid moiety, while iodolactonization ensures proper ring closure and stereochemical fidelity. Protecting groups, such as acetals or silyl ethers, are critical for managing reactivity during these steps. For instance, global deprotection using acetic acid affords the triol intermediate, which is subsequently converted to the final product via Z-selective Wittig olefination.

Catalytic Asymmetric Methods

Rh-Catalyzed Suzuki–Miyaura Coupling

The use of chiral Rh catalysts has revolutionized prostaglandin synthesis. In one protocol, a Rh/(R)-BINAP complex facilitates coupling between a racemic allyl chloride and an alkenyl boronic ester, delivering the cyclopentane core in >99% ee. This method’s versatility is demonstrated by its application to analogues like bimatoprost and latanoprost, underscoring its relevance to 11-deoxy PGF1α derivatives.

Stereochemical Control Strategies

Stereoselectivity is further enhanced through substrate design. Alkenyl boronic esters with chiral alcohol auxiliaries (e.g., (S)-1-phenylethanol) enforce facial selectivity during coupling, ensuring correct configuration at C-8, C-9, and C-12. Computational modeling of transition states has validated these stereochemical outcomes, enabling rational ligand selection for new targets.

Analogue Synthesis and Modifications

Omega-Chain Phenyl Analogues

Modification of the omega chain significantly impacts biological activity. The synthesis of 11-deoxy-17-phenyl-18,19,20-trinor-PGF1α involves Friedel–Crafts alkylation of a cyclopentane precursor with a phenyl Grignard reagent. This analogue exhibits one-third the anti-fertility activity of PGF2α in hamster models, highlighting the trade-off between structural simplification and potency.

16-Phenoxy Analogues

Introducing phenoxy groups at C-16 enhances metabolic stability. The most potent analogue, 11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGF1α, is synthesized via nucleophilic aromatic substitution of a brominated intermediate with phenol. This compound matches PGF2α’s ED50 in anti-fertility assays, likely due to reduced susceptibility to 15-hydroxyprostaglandin dehydrogenase.

Key Reaction Steps and Optimization

Protection/Deprotection Strategies

Temporary protection of hydroxyl groups is essential for managing reactivity. tert-Butyldimethylsilyl (TBS) ethers are commonly used for secondary alcohols, while primary alcohols are protected as acetates. Global deprotection with HF·pyridine or acetic acid ensures high yields (75–94%) without epimerization.

Iodolactonization and Alkylation

Iodolactonization of hydroxy-acid precursors proceeds with excellent regioselectivity, forming the five-membered lactone ring in 69% yield over three steps. Subsequent Tsuji–Trost alkylation with dimethyl malonate introduces the alpha chain with >96% diastereoselectivity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

11-deoxy Prostaglandin F1alpha undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: Selective reduction can modify specific functional groups without affecting the overall structure.

Substitution: Functional groups can be replaced with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Pharmacological Applications

11-deoxy PGF1α exhibits various pharmacological effects, including:

- Inhibition of Gastric Acid Secretion : In animal studies, doses of 32 mg/kg resulted in a significant reduction (35%) in gastric acid secretion, indicating its potential use in treating gastric disorders .

- Uterine Contraction : The compound has been shown to induce uterine contractions, suggesting its application in obstetrics and gynecology, particularly in labor induction scenarios .

- Anti-inflammatory Effects : Like other prostaglandins, 11-deoxy PGF1α may play a role in modulating inflammatory responses, making it a candidate for further exploration in inflammatory disease treatments .

Case Studies and Research Findings

Several studies have documented the effects of 11-deoxy PGF1α in various contexts:

- Gastrointestinal Studies : Research indicates that this compound can modulate gastrointestinal motility and secretory functions. In one study, the administration of 11-deoxy PGF1α led to alterations in intestinal activity, highlighting its relevance in digestive health .

- Reproductive Health : Investigations into the role of prostaglandins in reproductive physiology have shown that analogs like 11-deoxy PGF1α can affect smooth muscle contractions within the uterus. This property is particularly beneficial for understanding labor mechanisms and developing therapeutic agents for reproductive health .

Future Directions and Conclusion

The ongoing research into 11-deoxy PGF1α presents opportunities for novel therapeutic applications. Its ability to influence gastric secretion and uterine contractions opens pathways for developing treatments for gastrointestinal disorders and reproductive health issues. Moreover, advancements in synthesis methods will likely enhance availability and reduce costs associated with prostaglandin analogs.

Mechanism of Action

11-deoxy Prostaglandin F1alpha exerts its effects by interacting with specific prostaglandin receptors in the body. These interactions lead to various physiological responses, such as vasoconstriction and bronchoconstriction. The compound also inhibits gastric acid secretion and stimulates uterine contractions by modulating the activity of specific enzymes and signaling pathways .

Comparison with Similar Compounds

Key Features of 11-Deoxy PGF1α :

- CAS Number : 37785-98-1

- Molecular Formula : C₂₀H₃₆O₄

- Bioactivity : Inhibits gastric acid secretion (35% inhibition at 32 mg/kg in rats), induces uterine contractions (0.3× potency of PGF1α), and exhibits vasopressor and bronchoconstrictor activities in guinea pigs (50% potency of PGF2α) .

Structural and Functional Comparison with Similar Compounds

Structural Differences

The absence of the 11-hydroxyl group in 11-deoxy PGF1α reduces its polarity compared to PGF1α and PGF2α. This structural modification impacts receptor selectivity and metabolic stability.

| Compound | Molecular Formula | Key Structural Features | CAS Number |

|---|---|---|---|

| 11-Deoxy PGF1α | C₂₀H₃₆O₄ | Lacks 11-hydroxyl group | 37785-98-1 |

| PGF1α | C₂₀H₃₈O₅ | Contains 9α,11α,15S-trihydroxy groups | 13257-66-8 |

| 13,14-Dihydro PGF1α | C₂₀H₃₈O₅ | Saturated C13–C14 bond | 20592-20-5 |

| 6-Keto-PGF1α (PGI2 metabolite) | C₂₀H₃₄O₆ | Cyclopentane ring with 6-keto group | 58962-34-8 |

Receptor Selectivity and Signaling Pathways

11-Deoxy PGF1α primarily interacts with prostaglandin F (FP) and E (EP) receptors, but its receptor affinity differs from related compounds:

- FP Receptor : 11-Deoxy PGF1α shows moderate FP receptor activation, while 13,14-dihydro PGF1α analogs exhibit enhanced FP selectivity due to improved metabolic stability .

- EP2 Receptor : Unlike 11-deoxy PGE1, which selectively activates EP2 receptors to induce smooth muscle relaxation, 11-deoxy PGF1α lacks significant EP2 affinity .

Metabolic Stability and Clinical Relevance

Therapeutic Potential

Comparative Limitations

- Lack of Receptor Specificity : Unlike EP2-selective analogs (e.g., butaprost), 11-deoxy PGF1α’s broad receptor interaction may cause off-target effects .

Biological Activity

11-deoxy Prostaglandin F1α (11-deoxy PGF1α) is a synthetic analog of prostaglandin F1α (PGF1α), notable for its diverse biological activities. This compound has been studied for its effects on various physiological processes, including gastric acid secretion, uterine contractions, and vascular responses. This article aims to provide a comprehensive overview of the biological activity of 11-deoxy PGF1α, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C20H36O4

- Molecular Weight : 340.5 g/mol

- CAS Registry No. : 37785-98-1

- Purity : ≥99%

11-deoxy PGF1α is supplied as a crystalline solid and is soluble in organic solvents such as ethanol and DMSO. Its stability is maintained when stored at -20°C for up to four years .

Gastric Acid Secretion

In animal studies, 11-deoxy PGF1α demonstrated the ability to inhibit gastric acid secretion. A dose of 32 mg/kg resulted in a 35% inhibition of gastric acid production in rats, indicating its potential therapeutic applications in gastrointestinal disorders .

Uterine Contractions

The compound has been shown to induce uterine contractions in rats at a dose that is 0.3 times that required for PGF1α. This suggests that 11-deoxy PGF1α may play a role in reproductive physiology and could be beneficial in managing certain obstetric conditions .

Vascular Effects

11-deoxy PGF1α exhibits vasopressor and bronchoconstrictor activities, demonstrating about 50% potency compared to PGF2α in guinea pigs . These properties suggest its involvement in modulating vascular tone and respiratory function.

Comparative Biological Activity Table

| Activity | 11-deoxy PGF1α | PGF1α | PGF2α |

|---|---|---|---|

| Gastric Acid Inhibition | 35% at 32 mg/kg | Not specified | Not specified |

| Uterine Contraction Potency | 0.3 times that of PGF1α | Baseline activity | Baseline activity |

| Vasopressor Activity | ~50% potency | Baseline activity | Higher potency |

Study on Gastric Acid Secretion

A study conducted by Lippmann et al. (1975) demonstrated that the administration of 11-deoxy PGF1α significantly inhibited gastric acid secretion in rats, confirming its potential utility in treating peptic ulcer disease. The study utilized various dosages to ascertain the effective concentration necessary for clinical applications .

Uterine Activity Research

Research by Brummer et al. (1973) indicated that prostaglandins are critical mediators during labor. While not focused solely on 11-deoxy PGF1α, the findings support the notion that similar compounds can influence uterine dynamics, paving the way for further exploration into its clinical relevance during childbirth .

Q & A

Basic: What analytical methods are most reliable for quantifying 11-deoxy PGF1α in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. To optimize quantification:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates, minimizing matrix interference .

- Internal Standards : Deuterated analogs (e.g., d4-11-deoxy PGF1α) improve accuracy by correcting for ion suppression/enhancement .

- Validation : Include calibration curves spanning 0.1–100 ng/mL, with precision (CV <15%) and recovery (>80%) assessed across replicates .

Basic: How do physicochemical properties of 11-deoxy PGF1α influence experimental design?

Key properties include:

- Stability : The compound degrades rapidly at room temperature. Store aliquots at -80°C in inert solvents (e.g., ethanol) to prevent oxidation .

- Solubility : Low aqueous solubility (logP = 4.21) necessitates dissolution in organic solvents (e.g., DMSO) followed by dilution in buffered solutions (e.g., PBS, pH 7.4) for in vitro assays .

- Bioavailability : High molecular weight (340.5 g/mol) limits passive diffusion; consider nanoformulation or prodrug strategies for in vivo studies .

Advanced: How can conflicting data on 11-deoxy PGF1α’s bioactivity be reconciled across species?

The compound exhibits species-specific effects:

- Vasopressor Activity : In guinea pigs, it shows 50% potency of PGF2α , whereas in rats, it primarily induces uterine contractions .

- Methodological Solutions :

- Receptor Profiling : Use species-specific prostaglandin F receptor (FP) binding assays to compare affinity .

- Metabolite Screening : Track species-dependent metabolism via LC-MS/MS (e.g., 13,14-dihydro PGF1α in rats vs. guinea pigs) .

- Pharmacokinetic Modeling : Assess tissue distribution and clearance rates to explain divergent in vivo responses .

Advanced: What synthetic strategies optimize 11-deoxy PGF1α production for structure-activity studies?

Early syntheses used epoxybicyclohexane intermediates, but modern approaches focus on:

- Stereocontrol : Enzymatic resolution (e.g., lipase-mediated chiral separation) ensures α-configuration at C9 and C15 .

- Scalability : Transition metal catalysis (e.g., Pd-mediated cross-coupling) improves yield (>60%) for multi-gram synthesis .

- Derivatization : Introduce isotopically labeled (e.g., 13C) or fluorescent tags at the carboxylic acid group for tracer studies .

Advanced: How do metabolic pathways of 11-deoxy PGF1α vary under oxidative stress conditions?

- Primary Metabolites : 13,14-dihydro PGF1α (via 15-hydroxyprostaglandin dehydrogenase) and δ(17)-6-keto derivatives (via β-oxidation) are dominant .

- Oxidative Stress Modulation :

Advanced: What in vitro models best recapitulate 11-deoxy PGF1α’s dual roles in gastric acid suppression and uterine contraction?

- Gastric Acid Studies :

- Uterine Contraction :

- Cross-Model Validation : Compare transcriptomic profiles (RNA-seq) to identify shared signaling pathways (e.g., RhoA/ROCK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.